molecular formula C11H16ClNO4 B3086008 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride CAS No. 1158444-01-9

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride

Cat. No.: B3086008
CAS No.: 1158444-01-9
M. Wt: 261.7 g/mol
InChI Key: IOHOAFIQUPQAMJ-UHFFFAOYSA-N
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Description

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO4. It is used primarily in proteomics research . This compound is known for its unique structure, which includes a furan ring substituted with a morpholine group and a carboxylic acid group.

Preparation Methods

The synthesis of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of 2-methylfuran with morpholine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The furan ring and carboxylic acid group contribute to the compound’s binding affinity and specificity, allowing it to exert its effects through specific biochemical pathways .

Comparison with Similar Compounds

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methyl-5-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-8-10(11(13)14)6-9(16-8)7-12-2-4-15-5-3-12;/h6H,2-5,7H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHOAFIQUPQAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN2CCOCC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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